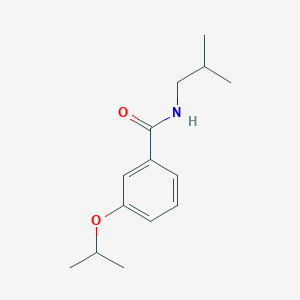![molecular formula C11H17Cl2NO B4416787 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4416787.png)
2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride
描述
2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride, also known as CCG-1423, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in 2007 by a team of researchers at the University of North Carolina at Chapel Hill. Since then, CCG-1423 has been the subject of numerous studies investigating its mechanism of action, physiological effects, and potential applications in cancer research.
作用机制
The mechanism of action of 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride involves its inhibition of RhoA activity. RhoA is a small GTPase protein that plays a key role in regulating cell migration and proliferation. When RhoA is activated, it promotes the formation of actin stress fibers and focal adhesions, which are necessary for cell movement. However, when RhoA is inhibited by this compound, cells are unable to migrate and proliferate effectively, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of RhoA activity, decreased cell migration and proliferation, and decreased tumor growth and metastasis. Additionally, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, further inhibiting tumor growth.
实验室实验的优点和局限性
One advantage of 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride is its specificity for RhoA inhibition, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, this compound has been shown to be effective in both in vitro and in vivo models, making it a promising candidate for further research. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on 2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride. One area of interest is the development of more potent and selective RhoA inhibitors, which may have greater efficacy in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum effectiveness. Finally, research is needed to investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy.
科学研究应用
2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride has been shown to have potential applications in cancer research, specifically in the treatment of breast cancer and leukemia. Studies have demonstrated that this compound inhibits the activity of a protein called RhoA, which is involved in cell migration and proliferation. By inhibiting RhoA, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-[(3-chlorophenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPMOCQBNBVTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4416723.png)

![N-phenyl-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4416728.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4416739.png)

![N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4416749.png)
![2-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416756.png)

![ethyl 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]propanoate](/img/structure/B4416768.png)
![6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4416769.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4416774.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4416781.png)
![N-(3-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4416798.png)
![N-(5-{[(2,4-difluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4416804.png)